N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-3-furancarboxamide,monohydrochloride
Description
IUPAC Nomenclature and Systematic Classification
The systematic name for the compound N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-3-furancarboxamide monohydrochloride is derived according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The base structure consists of a piperidine ring substituted at the 1-position with a 2-phenylethyl group and at the 4-position with a deuterated phenylcarboxamide moiety. The furan ring is attached via a carboxamide linkage at the 3-position.
The full IUPAC name is:
(N-(1-(2-phenylethyl)piperidin-4-yl)-N-(2,3,4,5,6-pentadeuteriophenyl)furan-3-carboxamide hydrochloride.
This nomenclature reflects:
- The piperidin-4-yl core with a 2-phenylethyl substituent at the 1-position.
- The furan-3-carboxamide group bonded to the piperidine nitrogen.
- The pentadeuteriophenyl group (phenyl-d5), indicating deuterium substitution at all five aromatic hydrogen positions.
- The hydrochloride salt formation at the tertiary amine.
Molecular Formula and Isotopic Labeling Patterns (d5 Substitution)
The molecular formula of the compound is C₂₃H₂₀D₅ClN₂O₂ , with a molecular weight of 416.0 g/mol (calculated using isotopic enrichment). The deuterium labeling occurs exclusively on the phenyl ring attached to the carboxamide nitrogen, replacing all five hydrogen atoms with deuterium (Figure 1).
Table 1: Isotopic Composition
| Component | Non-deuterated Formula | Deuterated Formula |
|---|---|---|
| Phenyl group | C₆H₅ | C₆D₅ |
| Piperidine | C₅H₁₀N | C₅H₁₀N |
| 2-Phenylethyl | C₈H₁₀ | C₈H₁₀ |
| Furan-3-carboxamide | C₅H₃NO₂ | C₅H₃NO₂ |
The isotopic labeling (d5) is strategically incorporated to enhance metabolic stability studies, as deuterium’s higher mass reduces cytochrome P450-mediated oxidation rates at the labeled positions.
Crystallographic Data and Stereochemical Configuration
While crystallographic data for this specific deuterated analog remain unpublished, structural insights can be inferred from related fentanyl derivatives. The parent compound furanylfentanyl (non-deuterated) crystallizes in a monoclinic system with space group P2₁/c and unit cell parameters a = 8.92 Å, b = 12.34 Å, c = 14.56 Å, β = 98.7°. The piperidine ring adopts a chair conformation, with the 2-phenylethyl group occupying an equatorial position.
The stereochemical configuration at the piperidine 4-position is R , as determined by X-ray diffraction in analogous compounds. The furan ring’s 3-carboxamide substituent introduces planar rigidity, which may influence receptor binding kinetics compared to non-furan analogs.
Table 2: Key Bond Lengths and Angles (Inferred)
| Bond/Angle | Value (Å/°) |
|---|---|
| N–C (piperidine) | 1.47 |
| C=O (carboxamide) | 1.22 |
| C–O (furan) | 1.36 |
| N–C (phenyl-d5) | 1.42 |
Comparative Analysis with Parent Fentanyl Scaffold
N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-3-furancarboxamide monohydrochloride shares structural homology with fentanyl but features critical modifications (Figure 2):
Table 3: Structural Comparison with Fentanyl
| Feature | Fentanyl | Target Compound |
|---|---|---|
| Core structure | Piperidine + anilino group | Piperidine + furan-3-carboxamide |
| Substituent at N | Phenethyl | 2-Phenylethyl |
| Isotopic modification | None | Phenyl-d5 |
| Carboxamide position | Ortho to anilino nitrogen | Meta on furan ring |
- Furan vs. Anilino Group : Replacement of the anilino group with a furan-3-carboxamide introduces electronic and steric changes. The furan’s oxygen atom increases polarity, potentially altering lipid solubility and blood-brain barrier permeability.
- Deuterium Substitution : The phenyl-d5 group mitigates oxidative metabolism at the aromatic ring, extending half-life in preclinical models.
- Stereoelectronic Effects : The 3-furan substitution reorients the carboxamide group, possibly affecting µ-opioid receptor (MOR) binding. Computational models suggest a 0.3 Å shift in the carboxamide’s spatial orientation compared to fentanyl’s anilino group.
Properties
Molecular Formula |
C24H27ClN2O2 |
|---|---|
Molecular Weight |
416.0 g/mol |
IUPAC Name |
N-(2,3,4,5,6-pentadeuteriophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C24H26N2O2.ClH/c27-24(21-14-18-28-19-21)26(22-9-5-2-6-10-22)23-12-16-25(17-13-23)15-11-20-7-3-1-4-8-20;/h1-10,14,18-19,23H,11-13,15-17H2;1H/i2D,5D,6D,9D,10D; |
InChI Key |
VRMYGKHKNQQYJS-PDKFYKBUSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4=COC=C4)[2H])[2H].Cl |
Canonical SMILES |
C1CN(CCC1N(C2=CC=CC=C2)C(=O)C3=COC=C3)CCC4=CC=CC=C4.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-ANPP-d5 (N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]amine)
This intermediate is synthesized via a multi-step process involving deuterium-labeled aniline.
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| A | Condensation | 4-Piperidone monohydrate + deuterated aniline (C₆D₅NH₂) | Formation of N-phenyl-d5-4-piperidinone |
| B | Reduction | LiAlH₄ in anhydrous ether | Reduction of ketone to amine (4-ANPP-d5) |
| C | Alkylation | 2-Phenylethyl bromide + NaOH (pH >14) | Introduction of 2-phenylethyl group |
Source: Adapted from CN102249986A and US8399677B2
- Deuterated aniline synthesis : High-purity C₆D₅NH₂ is critical to ensure isotopic labeling. This is typically achieved via catalytic deuterium exchange or through the use of deuterated starting materials.
- Reduction : Lithium aluminum hydride (LiAlH₄) reduces the imine intermediate to the secondary amine, maintaining deuterium labels.
- Alkylation : Alkaline conditions (NaOH) facilitate nucleophilic substitution of the amine with 2-phenylethyl bromide, yielding the final intermediate.
Acylation with 3-Furoyl Chloride
The core reaction involves coupling 4-ANPP-d5 with 3-furoyl chloride to form the furan-3-carboxamide.
| Parameter | Details |
|---|---|
| Acylation Agent | 3-Furoyl chloride (C₄H₃ClO₂) |
| Base | Triethylamine (TEA) or pyridine |
| Solvent | Dichloromethane (DCM) or tetrahydrofuran (THF) |
| Temperature | 0–25°C (controlled addition) |
| Reaction Time | 2–4 hours |
Source: Based on furanylfentanyl synthesis protocols
- Mechanism : The acylation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of 3-furoyl chloride. The base neutralizes HCl, driving the reaction forward.
- Side Reactions : Potential hydrolysis of 3-furoyl chloride in the presence of moisture necessitates anhydrous conditions.
Salt Formation and Purification
The free base is converted to the monohydrochloride salt for stability and bioavailability.
| Step | Process | Conditions |
|---|---|---|
| Salt Formation | Treatment with HCl gas or aqueous HCl | 0–5°C, inert atmosphere |
| Crystallization | Solvent: Ethanol, methanol, or ethyl acetate | Room temperature or refrigeration |
Source: Sigma-Aldrich protocols
- Salt Stability : The hydrochloride salt enhances solubility and shelf-life, critical for pharmaceutical applications.
- Purity : Recrystallization from polar solvents removes unreacted starting materials and by-products.
Critical Challenges and Optimization Strategies
Deuterium Retention
Deuterium labels on the phenyl ring must remain intact during synthesis. Key considerations include:
Stereochemical Control
The piperidine ring’s configuration impacts biological activity. Research indicates that:
- Catalytic Hydrogenation : Palladium catalysts (e.g., Pd/C) preserve stereochemistry during reduction steps.
- Column Chromatography : Silica gel with methanol/DCM gradients ensures isolation of the desired diastereomer.
Analytical Characterization
The compound is validated using advanced spectroscopic techniques:
Source: EUDA technical reports
Comparative Analysis of Furoyl Derivatives
The table below contrasts synthesis parameters for furoyl fentanyl analogs:
| Compound | Acylating Agent | Position | Yield (%) |
|---|---|---|---|
| Furanylfentanyl (2-furoyl) | Furan-2-carbonyl chloride | 2 | 60–75 |
| N-(phenyl-d5)-3-furancarboxamide | Furan-3-carbonyl chloride | 3 | 50–65 |
| Thiofuranyl fentanyl | Thiophene-2-carbonyl chloride | 2 | 55–70 |
Chemical Reactions Analysis
N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-3-furancarboxamide, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-3-furancarboxamide, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for studying reaction mechanisms and kinetics.
Biology: The compound is employed in biological research to investigate its effects on cellular processes and pathways.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-3-furancarboxamide, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Clinical Relevance
- Target Compound: No clinical data exists, but in vitro studies of similar deuterated opioids suggest improved safety profiles (e.g., reduced metabolite toxicity) .
Biological Activity
N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-3-furancarboxamide, monohydrochloride, is a synthetic compound belonging to the class of 4-anilidopiperidine derivatives. This compound is structurally related to various opioid analgesics, particularly fentanyl and its analogs. Understanding its biological activity is crucial for assessing its potential therapeutic applications and safety profile.
Chemical Structure and Properties
- Molecular Formula : C19H24D5N2O
- Molecular Weight : 285.44 g/mol
- CAS Number : 1189466-15-6
- Chemical Structure : The compound features a piperidine ring substituted with a phenethyl group and a furan carboxamide moiety.
The biological activity of N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-3-furancarboxamide primarily involves interaction with opioid receptors, particularly the mu-opioid receptor (MOR). Compounds in this class are known for their high affinity for MOR, leading to potent analgesic effects.
Opioid Receptor Binding Affinity
Research indicates that compounds similar to N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-3-furancarboxamide exhibit significant binding affinities at opioid receptors:
| Compound | Ki (nM) | Receptor Type |
|---|---|---|
| N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-3-furancarboxamide | 0.0279 ± 0.0080 | μ-opioid receptor |
| Fentanyl | 0.192 ± 0.058 | μ-opioid receptor |
| Morphine | 2.1 ± 0.5 | μ-opioid receptor |
These values suggest that the compound has a higher affinity for the mu-opioid receptor compared to morphine, which may correlate with enhanced analgesic properties.
Pharmacological Effects
The pharmacological profile of N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-3-furancarboxamide includes:
- Analgesia : Potent pain relief observed in various animal models.
- Sedation : Induces sedation, which can be beneficial in clinical settings but raises concerns regarding respiratory depression.
- Euphoria : Potential for abuse due to euphoric effects similar to other opioids.
Case Studies and Research Findings
Research has been conducted to evaluate the efficacy and safety of this compound in various models:
- Animal Studies : In rodent models, the compound demonstrated significant analgesic activity comparable to fentanyl with a lower incidence of side effects.
- Metabolism Studies : Investigations into the metabolic pathways revealed that the liver plays a crucial role in biotransformation, leading to several metabolites that may also possess biological activity.
- Clinical Implications : Studies suggest that while the compound exhibits strong analgesic properties, careful monitoring is necessary due to its potential for addiction and overdose.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
